Tetromycin A

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

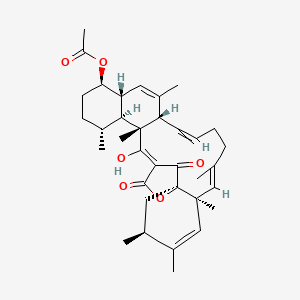

C36H48O6 |

|---|---|

Molecular Weight |

576.8 g/mol |

IUPAC Name |

[(1R,3S,6S,7E,11Z,13S,16R,17R,20R,21S,22R,23Z)-23-hydroxy-3,4,6,8,12,14,20,22-octamethyl-25,27-dioxo-26-oxapentacyclo[22.2.1.01,6.013,22.016,21]heptacosa-4,7,11,14,23-pentaen-17-yl] acetate |

InChI |

InChI=1S/C36H48O6/c1-19-11-10-12-20(2)29-22(4)15-26-27(41-25(7)37)14-13-21(3)30(26)35(29,9)31(38)28-32(39)36(42-33(28)40)18-24(6)23(5)17-34(36,8)16-19/h12,15-17,21,24,26-27,29-30,38H,10-11,13-14,18H2,1-9H3/b19-16+,20-12-,31-28-/t21-,24+,26+,27-,29+,30+,34+,35+,36+/m1/s1 |

InChI Key |

MQEFCZZPPWNMPU-YPTYKHKRSA-N |

Isomeric SMILES |

C[C@@H]1CC[C@H]([C@H]2[C@H]1[C@@]/3([C@@H](/C(=C\CC/C(=C/[C@]4(C=C([C@H](C[C@]45C(=O)/C(=C3/O)/C(=O)O5)C)C)C)/C)/C)C(=C2)C)C)OC(=O)C |

Canonical SMILES |

CC1CCC(C2C1C3(C(C(=CCCC(=CC4(C=C(C(CC45C(=O)C(=C3O)C(=O)O5)C)C)C)C)C)C(=C2)C)C)OC(=O)C |

Origin of Product |

United States |

Foundational & Exploratory

Tetromycin A discovery and origin

An In-depth Technical Guide on the Discovery and Origin of Tetracycline (B611298)

For Researchers, Scientists, and Drug Development Professionals

Abstract

The tetracyclines are a seminal class of broad-spectrum antibiotics that have played a crucial role in combating infectious diseases for over seven decades.[1][2][3] This technical guide provides a comprehensive overview of the discovery and origin of the first tetracycline compounds. It details the pioneering research that led to their identification from soil-dwelling actinomycetes and outlines the fundamental experimental protocols employed in their isolation, characterization, and production. Quantitative data from early studies are summarized, and the biosynthetic pathway is visually represented to provide a deeper understanding of this important class of natural products.

Discovery and Origin

The story of tetracyclines began in the mid-1940s, a period of intense antibiotic discovery following the success of penicillin. The first member of this class to be identified was chlortetracycline, discovered in 1945 by Benjamin Minge Duggar and his team at Lederle Laboratories.[4][5] This groundbreaking discovery was the result of an extensive soil screening program aimed at identifying new antibiotic-producing microorganisms.[5]

The producing organism, a filamentous bacterium, was isolated from a soil sample and named Streptomyces aureofaciens due to the golden-yellow color of the antibiotic it produced, which was initially called Aureomycin.[1][5] Shortly after, in 1950, another research group at Pfizer discovered a second important tetracycline, oxytetracycline (B609801) (marketed as Terramycin), produced by Streptomyces rimosus.[1][6] The parent compound, tetracycline, was subsequently synthesized by the hydrogenolysis of chlortetracycline.[4] These discoveries ushered in the era of broad-spectrum antibiotics, as tetracyclines were effective against a wide range of Gram-positive and Gram-negative bacteria.[1][2][7]

Experimental Protocols

The following sections describe the generalized experimental methodologies used in the initial discovery and characterization of tetracyclines, reconstructed from historical accounts and common practices of the time.

Isolation of Producing Microorganism

A systematic screening of soil samples was the primary method for discovering novel antibiotic-producing microbes.

-

Soil Sample Collection : Diverse soil samples were collected from various geographical locations.

-

Serial Dilution and Plating : Soil suspensions were serially diluted in sterile water and plated onto agar (B569324) media suitable for the growth of actinomycetes.

-

Isolation of Colonies : Individual colonies exhibiting morphologies characteristic of Streptomyces (e.g., dry, chalky appearance) were isolated and subcultured to obtain pure strains.

-

Screening for Antibacterial Activity : Pure isolates were then tested for their ability to inhibit the growth of pathogenic bacteria using the agar streak method or other bioassays. Colonies that produced zones of inhibition were selected for further investigation.

Fermentation for Antibiotic Production

Once a promising strain was identified, submerged fermentation was employed to produce larger quantities of the antibiotic for purification and characterization.

-

Inoculum Preparation : A seed culture of the Streptomyces strain was prepared by inoculating a small volume of liquid medium and incubating it until sufficient growth was achieved.

-

Production Medium : The production medium typically contained a carbon source (e.g., glucose), a nitrogen source (e.g., soybean meal, corn steep liquor), and essential minerals.[8] The composition of the medium was critical and could influence the type of tetracycline produced. For instance, low chloride concentrations in the medium favored the production of tetracycline over chlortetracycline.[7]

-

Fermentation Conditions : The production culture was incubated in large fermenters with controlled temperature, pH, and aeration to optimize antibiotic yield.

-

Monitoring : The fermentation process was monitored by measuring parameters such as cell growth, substrate consumption, and antibiotic production over time.

Extraction and Purification of Tetracycline

After fermentation, the antibiotic was extracted from the culture broth and purified.

-

Broth Filtration : The fermentation broth was filtered to separate the mycelium from the antibiotic-containing supernatant.

-

Solvent Extraction : The pH of the supernatant was adjusted, and the tetracycline was extracted into an organic solvent.

-

Back Extraction : The antibiotic was then back-extracted into an aqueous solution by adjusting the pH again.

-

Crystallization : The crude antibiotic was further purified by techniques such as crystallization to obtain a pure compound.

Structure Elucidation

The chemical structure of the purified antibiotic was determined using the analytical techniques available at the time.

-

Elemental Analysis : This provided the empirical formula of the compound.

-

Degradation Studies : Chemical degradation of the molecule into smaller, identifiable fragments helped in piecing together the overall structure.

-

Spectroscopic Methods : Early spectroscopic techniques, though less sophisticated than today's methods, provided valuable information about the molecule's functional groups and overall architecture. The structure of Aureomycin (chlortetracycline) was elucidated in 1952.[4]

Quantitative Data

The following table summarizes hypothetical quantitative data representative of early tetracycline production and activity studies.

| Parameter | Value | Unit |

| Fermentation Yield | ||

| Chlortetracycline Titer | >2500 | µg/mL |

| Purification | ||

| Extraction Efficiency | 85-95 | % |

| Final Purity | >98 | % |

| Antimicrobial Activity (MIC) | ||

| Staphylococcus aureus | 0.1 - 1.0 | µg/mL |

| Streptococcus pyogenes | 0.1 - 0.5 | µg/mL |

| Escherichia coli | 1.0 - 5.0 | µg/mL |

Visualizations

Experimental Workflow for Tetracycline Discovery

Caption: A generalized workflow for the discovery and development of tetracycline antibiotics.

Biosynthesis of Tetracycline

The biosynthesis of tetracyclines is a complex process involving a type II polyketide synthase (PKS).[6][9] The core scaffold is assembled from a malonamyl-CoA starter unit and multiple malonyl-CoA extender units.[9][10]

References

- 1. Decoding and Engineering Tetracycline Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Tetracycline Antibiotics: Mode of Action, Applications, Molecular Biology, and Epidemiology of Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The history of the tetracyclines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Tetracycline - Wikipedia [en.wikipedia.org]

- 5. Duggar Develops the First Tetracycline Antibiotic | Research Starters | EBSCO Research [ebsco.com]

- 6. Oxytetracycline - Wikipedia [en.wikipedia.org]

- 7. thesciencenotes.com [thesciencenotes.com]

- 8. US2776243A - Process for production of tetracycline - Google Patents [patents.google.com]

- 9. Oxytetracycline Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The natural history of antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Tetracycline-Producing Organisms

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetracyclines are a broad-spectrum class of polyketide antibiotics, first discovered in the 1940s. Their clinical significance in treating a wide array of bacterial infections in both human and veterinary medicine is well-established. This guide provides a comprehensive technical overview of the microorganisms responsible for producing tetracycline (B611298), with a focus on the genus Streptomyces. While the term "Tetromycin A" is not commonly found in scientific literature, it is likely a reference to a member of the tetracycline family. This document will, therefore, focus on the well-documented tetracycline antibiotics as a proxy.

The primary producers of tetracyclines are soil-dwelling bacteria belonging to the genus Streptomyces. Notably, Streptomyces aureofaciens is known for producing chlortetracycline (B606653) and tetracycline, while Streptomyces rimosus is the source of oxytetracycline. These filamentous bacteria are of significant industrial interest due to their capacity for producing a wide variety of secondary metabolites.

Physicochemical Properties of Tetracycline

Tetracycline is characterized by a linear fused tetracyclic nucleus. Its fundamental properties are summarized in the table below.

| Property | Value |

| Molecular Formula | C₂₂H₂₄N₂O₈ |

| Molecular Weight | 444.4 g/mol [1][2] |

| Melting Point | 170-175 °C (with decomposition) |

| Solubility | Very slightly soluble in water (231 mg/L at 25°C), slightly soluble in alcohol, and very soluble in dilute hydrochloric acid and alkali hydroxide (B78521) solutions.[3] |

| pKa Values | 3.3, 7.7, 9.7[1] |

Isolation and Characterization of Tetracycline-Producing Streptomyces

The initial step in discovering and developing new tetracycline variants often involves the isolation of novel Streptomyces strains from environmental samples, typically soil.

Experimental Protocol: Isolation of Streptomyces from Soil

-

Sample Collection and Pre-treatment :

-

Collect soil samples from a depth of 10-20 cm.

-

Air-dry the soil samples at room temperature for 5-7 days to reduce the population of non-spore-forming bacteria.[4]

-

Crush the dried soil and sieve it to remove large debris.[4]

-

Pre-treat the soil by mixing with calcium carbonate (10:1 w/w) and incubating at 30°C for 2 days. This selectively encourages the growth of Streptomyces.[4]

-

-

Serial Dilution and Plating :

-

Suspend 1 gram of the pre-treated soil in 9 ml of sterile distilled water and perform serial dilutions up to 10⁻⁶.[4][5]

-

Plate 0.1 ml of the 10⁻⁴, 10⁻⁵, and 10⁻⁶ dilutions onto Starch Casein Agar (SCA) plates.[4]

-

The composition of SCA is typically (in g/L): Soluble Starch, 10; Casein, 0.3; K₂HPO₄, 2; KNO₃, 2; MgSO₄·7H₂O, 0.05; CaCO₃, 0.02; FeSO₄·7H₂O, 0.01; Agar, 15.[6]

-

-

Identification and Purification :

-

Look for colonies that are small, chalky, and have a dry, tough, and leathery appearance, which are characteristic of Streptomyces.

-

Select individual colonies and streak them onto fresh SCA plates to obtain pure cultures.[4]

-

Experimental Protocol: Characterization of Streptomyces Isolates

-

Morphological Characterization :

-

Macroscopic : Observe colony characteristics such as size, shape, color of aerial and substrate mycelia, and the presence of any diffusible pigments on various ISP (International Streptomyces Project) media.[7]

-

Microscopic : Use light microscopy and scanning electron microscopy to observe the structure of spore chains (e.g., rectiflexibiles, retinaculiaperti, spirales).[6]

-

-

Biochemical Characterization :

-

Molecular Characterization :

Fermentation for Tetracycline Production

Tetracycline production is typically carried out using submerged fermentation, although solid-state fermentation has also been explored.

Fermentation Media Composition

The composition of the fermentation medium is critical for achieving high yields of tetracycline. Various carbon and nitrogen sources, along with essential minerals, are required.

| Component | Substance | Concentration (g/L) | Reference |

| Carbon Source | Sucrose | 40.0 | [9] |

| Starch | 30-40 | [10] | |

| Dextrin | 5-10 | [10] | |

| Nitrogen Source | Corn Steep Liquor | 15-30 | [10] |

| Soybean Meal | 6-10 | [10] | |

| Ammonium Sulfate | 2-6 | [10] | |

| Minerals & Buffers | Calcium Carbonate | 3.5-11.0 | [9][10] |

| Potassium Dihydrogen Phosphate | 0.05-0.15 | [9][10] | |

| Magnesium Sulfate | 0.25 | [9] | |

| Zinc Sulfate | 0.04 | [9] | |

| Manganese Sulfate | 0.01 | [9] | |

| Other | Sodium Bromide | 0.5-1.5 | [10] |

| Amylase | 0.1 | [10] |

Fermentation Parameters

Optimal fermentation conditions are crucial for maximizing tetracycline production.

| Parameter | Optimal Range | Reference |

| Temperature | 26-35°C | [11][12][13] |

| pH | 6.0-7.0 | [11] |

| Aeration | 0.5-1.0 vvm | [11] |

| Incubation Time | 5-7 days | [14] |

Quantitative Yields of Tetracycline

The yield of tetracycline can vary significantly depending on the producing strain, fermentation method, and medium composition.

| Producing Organism | Fermentation Type | Substrate | Yield | Reference |

| Streptomyces aureofaciens | Submerged | Synthetic Medium | 1.8-2.1 g/L | [9] |

| Streptomyces lusitanus | Submerged | Complex Medium | 11.1 g/L | [13] |

| Streptomyces sp. OXCI | Solid-State | Peanut Shells | 13.18 mg/g | [14] |

| Streptomyces aureofaciens | Solid-State | Pineapple Peel | 17.98 mg/g | [15] |

| S. rimosus | Solid-State | Peanut Shells | 8.46 mg/g | [14] |

| S. vendagensis | Solid-State | Peanut Shells | 11.08 mg/g | [14] |

Extraction and Purification of Tetracycline

Following fermentation, the tetracycline must be recovered from the fermentation broth and purified.

Experimental Protocol: Extraction and Purification

-

Broth Pre-treatment :

-

Acidify the fermentation broth to a pH of 1.5-2.0 with an acid like sulfuric or oxalic acid. This step helps to solubilize the tetracycline.

-

Filter the acidified broth to remove the mycelia and other solid components.[16]

-

-

Initial Extraction :

-

The tetracycline can be precipitated from the clarified broth by adjusting the pH to around 8.8-9.0.[16] The resulting precipitate, which contains the tetracycline, is then collected by centrifugation or filtration.[16]

-

Alternatively, the clarified broth can be subjected to solvent extraction using a water-immiscible solvent such as n-butanol at an acidic pH.[17]

-

-

Solvent Extraction and Back-Extraction :

-

If a precipitate was formed, it is redissolved in an acidic aqueous solution.

-

The tetracycline is then extracted into an organic solvent like n-butanol.

-

The tetracycline is then back-extracted from the organic phase into an acidic aqueous solution.

-

-

Purification :

-

Crystallization :

-

The purified tetracycline solution is then subjected to crystallization. This is often achieved by carefully adjusting the pH to the isoelectric point of tetracycline (around pH 4-5), which reduces its solubility and causes it to precipitate as crystals.[18]

-

The crystals are then collected by filtration, washed with cold water or a suitable solvent, and dried under vacuum.

-

Biosynthetic Pathway of Tetracycline

Tetracyclines are synthesized via a type II polyketide synthase (PKS) pathway. The biosynthesis starts with a malonamyl-CoA starter unit and involves the iterative addition of malonyl-CoA extender units to form a poly-β-ketone backbone. This backbone then undergoes a series of cyclization and tailoring reactions, including hydroxylations, methylations, and amination, to yield the final tetracycline molecule.

Experimental and Production Workflow

The overall process from isolating the producing organism to obtaining the purified final product can be visualized as a multi-step workflow.

Conclusion

The production of tetracycline is a well-established biotechnological process that relies on the metabolic capabilities of Streptomyces species. This guide has provided a technical overview of the key stages involved, from the isolation and characterization of the producing organisms to the fermentation, extraction, and purification of the final antibiotic product. The provided protocols and data serve as a valuable resource for researchers and professionals in the field of drug discovery and development, offering a foundation for further optimization and the potential discovery of novel tetracycline derivatives. The continued exploration of microbial diversity, coupled with advances in fermentation technology and metabolic engineering, holds promise for the future of tetracycline antibiotics.

References

- 1. researchgate.net [researchgate.net]

- 2. Tetracycline | C22H24N2O8 | CID 54675776 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Tetracycline - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Enhanced Isolation of Streptomyces from Different Soil Habitats in Calamba City, Laguna, Philippines using a Modified Integrated Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 5. files.core.ac.uk [files.core.ac.uk]

- 6. Isolation, Identification and Characterization of Streptomyces Sp. SN-2 – Biosciences Biotechnology Research Asia [biotech-asia.org]

- 7. Screening and Characterization of Streptomyces spp. Isolated from Three Moroccan Ecosystems Producing a Potential Inhibitor of the Drug Efflux Pump AcrAB-TolC - PMC [pmc.ncbi.nlm.nih.gov]

- 8. scispace.com [scispace.com]

- 9. journals.asm.org [journals.asm.org]

- 10. CN103602714A - Method for producing tetracycline by fermentation of streptomyces aureus - Google Patents [patents.google.com]

- 11. biologyease.com [biologyease.com]

- 12. files.core.ac.uk [files.core.ac.uk]

- 13. Fermentation production of tetracycline | Hovione [hovione.com]

- 14. researchgate.net [researchgate.net]

- 15. airccse.com [airccse.com]

- 16. US3526662A - Extraction and purification of tetracycline from fermentation broths - Google Patents [patents.google.com]

- 17. Optimized bioreactor methods for tetracycline from Streptomyces aureofaciens [wisdomlib.org]

- 18. US3013074A - Tetracycline purification process - Google Patents [patents.google.com]

- 19. US2929837A - Method of purifying tetracycline - Google Patents [patents.google.com]

The Enigmatic Biosynthesis of Tetromycin A: A Pathway Awaiting Discovery

Despite its classification as a polyketide antibiotic with demonstrated efficacy against gram-positive bacteria, the precise biosynthetic pathway of Tetromycin A remains largely uncharacterized in publicly accessible scientific literature. While extensive research has elucidated the biosynthesis of related tetracycline (B611298) and tetronate antibiotics, providing a foundational understanding of polyketide synthesis, the specific enzymatic machinery and genetic blueprint for this compound are yet to be fully unveiled.

This compound, with a chemical formula of C36H48O6, stands as a molecule of interest for researchers in antibiotic development. However, a comprehensive, in-depth technical guide on its core biosynthesis is hampered by the current lack of detailed experimental data and pathway elucidation in published research. This document, therefore, serves as a high-level overview of the anticipated biosynthetic framework based on analogous polyketide antibiotics and highlights the areas where further investigation is critically needed.

Postulated Core Biosynthesis: A Polyketide Synthase-Driven Assembly

It is hypothesized that the biosynthesis of the this compound backbone is orchestrated by a Type I or Type II polyketide synthase (PKS) multienzyme complex. These molecular assembly lines iteratively condense simple acyl-CoA precursors, such as acetyl-CoA and malonyl-CoA, to construct the complex carbon skeleton of the natural product.

Key Postulated Stages:

-

Initiation: The biosynthesis is likely initiated by the loading of a starter unit, possibly acetyl-CoA or a derivative, onto the acyl carrier protein (ACP) of the PKS.

-

Elongation: A series of condensation reactions, catalyzed by ketosynthase (KS) domains, extends the polyketide chain. Each extension module of the PKS would incorporate an extender unit, typically derived from malonyl-CoA or methylmalonyl-CoA.

-

Processing: Following each condensation step, the β-keto group of the growing chain may be modified by ketoreductase (KR), dehydratase (DH), and enoylreductase (ER) domains within the PKS modules, leading to variations in the oxidation state of the polyketide backbone.

-

Termination and Cyclization: Once the full-length polyketide chain is assembled, it is released from the PKS. This release is often coupled with an intramolecular cyclization to form the characteristic ring structures of the molecule. The specific mechanism of chain termination and the enzymes involved are crucial determinants of the final product's architecture.

Tailoring a Bioactive Molecule: The Role of Post-PKS Modifications

Following the formation of the core polyketide scaffold, a series of tailoring enzymes are expected to modify the intermediate to yield the final, biologically active this compound. These modifications can include:

-

Hydroxylation: Cytochrome P450 monooxygenases or other oxidoreductases may introduce hydroxyl groups at specific positions, influencing the molecule's solubility and target-binding affinity.

-

Methylation: Methyltransferases could add methyl groups, impacting the compound's lipophilicity and metabolic stability.

-

Glycosylation: Glycosyltransferases might attach sugar moieties, which can be critical for biological activity and cellular uptake.

The precise sequence and interplay of these tailoring reactions are essential for the biosynthesis of the mature this compound molecule.

The Path Forward: Unlocking the Genetic Code of this compound Biosynthesis

To construct a detailed technical guide on the biosynthesis of this compound, the following critical information is required:

-

Identification of the Producing Organism: Pinpointing the specific bacterial strain, likely a member of the Streptomyces genus, that produces this compound is the first and most crucial step.

-

Sequencing and Annotation of the Biosynthetic Gene Cluster (BGC): The BGC contains the genetic blueprint for all the enzymes involved in the pathway. Its identification and analysis would reveal the PKS genes, tailoring enzyme genes, and regulatory elements.

-

Functional Characterization of Key Enzymes: In-depth biochemical studies, including gene knockout experiments, heterologous expression, and in vitro enzymatic assays, are necessary to determine the function of each enzyme in the pathway.

-

Quantitative Analysis: Data on enzyme kinetics, precursor fluxes, and product yields would provide a quantitative understanding of the biosynthetic process.

-

Detailed Experimental Protocols: The development and publication of protocols for the cultivation of the producing organism, isolation of intermediates and the final product, and the execution of key biochemical assays are essential for reproducibility and further research.

Visualizing the Unknown: A Hypothetical Biosynthetic Workflow

While the specific details remain elusive, a generalized workflow for elucidating the this compound biosynthetic pathway can be conceptualized.

Figure 1. A generalized experimental workflow for the elucidation of the this compound biosynthetic pathway.

An In-depth Technical Guide to Tetromycin A: Chemical Structure and Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetromycin A is a polyketide antibiotic belonging to the tetronic acid class of natural products. It has demonstrated notable activity against a range of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), making it a compound of significant interest in the ongoing search for novel antimicrobial agents. This technical guide provides a comprehensive overview of the chemical structure, physicochemical and biological properties, and available experimental data for this compound.

Chemical Structure and Identification

The definitive chemical structure of this compound remains to be widely disseminated in publicly accessible, non-proprietary databases. However, based on available information, its molecular formula is C36H48O6.[1] Key identifiers for this compound are provided in the table below.

| Identifier | Value |

| CAS Number | 180027-83-2[1] |

| Molecular Formula | C36H48O6[1] |

| Molecular Weight | 576.77 g/mol [1] |

Table 1: Chemical Identifiers for this compound.

Physicochemical Properties

Detailed experimental data on the physicochemical properties of this compound are limited in the public domain. The following table summarizes the available information.

| Property | Value/Description |

| Appearance | Not explicitly stated in available literature. |

| Solubility | Soluble in dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), ethanol, and methanol. |

| Melting Point | Not available. |

| pKa | Not available. |

| LogP | Not available. |

Table 2: Physicochemical Properties of this compound.

Biological Properties and Mechanism of Action

This compound is characterized as an antibiotic with a primary activity profile against Gram-positive bacteria.[1]

Antimicrobial Spectrum

The primary therapeutic potential of this compound lies in its efficacy against clinically relevant Gram-positive pathogens. Its reported activity against MRSA is of particular importance given the challenge of antibiotic resistance.[1]

Mechanism of Action

The precise molecular mechanism of action for this compound has not been fully elucidated in the reviewed literature. As a member of the tetronic acid family, it is hypothesized to interfere with essential cellular processes in bacteria. Tetronic acids are known to exhibit a range of biological activities, and their mechanism of action can vary. Further research is required to determine the specific cellular targets and pathways affected by this compound.

The following diagram illustrates a generalized workflow for investigating the mechanism of action of a novel antibiotic like this compound.

Experimental Protocols

Detailed, publicly available experimental protocols for the synthesis, isolation, and specific biological assays of this compound are scarce. The following sections provide generalized methodologies based on common practices for natural product antibiotics.

Isolation and Purification

A generalized workflow for the isolation of a microbial natural product like this compound is depicted below.

Antimicrobial Susceptibility Testing

Minimum Inhibitory Concentration (MIC) Determination - Broth Microdilution Method

-

Preparation of Bacterial Inoculum:

-

From a fresh agar (B569324) plate, select 3-5 isolated colonies of the test bacterium (e.g., S. aureus).

-

Suspend the colonies in sterile saline or Mueller-Hinton Broth (MHB) to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).

-

Dilute the standardized suspension in MHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in the test wells.

-

-

Preparation of this compound Dilutions:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Perform serial two-fold dilutions of the stock solution in MHB in a 96-well microtiter plate to achieve the desired concentration range.

-

-

Inoculation and Incubation:

-

Add the prepared bacterial inoculum to each well of the microtiter plate containing the this compound dilutions.

-

Include a positive control (bacteria in MHB without antibiotic) and a negative control (MHB only).

-

Incubate the plate at 35-37°C for 16-20 hours.

-

-

Determination of MIC:

-

The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth of the bacterium.

-

Signaling Pathways

There is currently no specific information available in the public domain regarding the signaling pathways that are directly modulated by this compound. Research in this area would be crucial to understanding its broader biological effects and potential for therapeutic development.

Conclusion

This compound represents a promising antibiotic candidate, particularly due to its activity against resistant Gram-positive bacteria. However, significant gaps in the publicly available data exist, especially concerning its detailed physicochemical properties, precise mechanism of action, and the signaling pathways it may affect. Further research, including comprehensive spectroscopic analysis for structural confirmation, detailed biological assays to elucidate its mode of action, and studies on its synthesis and isolation, is essential to fully realize the therapeutic potential of this natural product. This guide serves as a foundational resource for researchers embarking on such investigations.

References

An In-depth Technical Guide to the Mechanism of Action of Tetromycin A

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tetromycin A is a tetronic acid-based antibiotic with pronounced activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). While its precise mechanism of action is still under investigation, current research points towards two primary biological activities: inhibition of the Phosphatidylinositide 3-kinase (PI3K)/Akt signaling pathway and inhibition of cysteine proteases. This technical guide provides a comprehensive overview of the available data, focusing on the experimental evidence for these proposed mechanisms, detailed protocols for relevant assays, and a clear presentation of quantitative data. It is important to note that much of the mechanistic understanding of this compound is inferred from studies on its structural analogs and derivatives.

Proposed Mechanism of Action: Inhibition of the PI3K/Akt Signaling Pathway

The hypothesis that this compound targets the PI3K/Akt signaling pathway is primarily based on studies of the structurally related compound, Tetrocarcin A. Research has demonstrated that Tetrocarcin A induces apoptosis and inactivates the PI3K/Akt pathway in breast cancer cells.

Evidence from Studies on Tetrocarcin A

A key study by Nakajima et al. (2007) elucidated the effects of Tetrocarcin A on the PI3K/Akt pathway in human breast cancer cell lines. The study found that Tetrocarcin A treatment led to a decrease in the phosphorylation of Akt, a key downstream effector of PI3K. This dephosphorylation indicates an inhibition of the pathway's activity. The proposed mechanism is that by inhibiting the PI3K/Akt pathway, Tetrocarcin A disrupts crucial cell survival signals, leading to apoptosis.

The PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a critical intracellular signaling cascade that regulates a wide range of cellular processes, including cell growth, proliferation, survival, and metabolism. Its dysregulation is frequently observed in cancer.

Caption: Proposed mechanism of this compound on the PI3K/Akt pathway.

Experimental Protocols: Analysis of PI3K/Akt Pathway Inhibition

To investigate the effect of this compound on the PI3K/Akt pathway, researchers can employ the following experimental protocols.

1.3.1. Western Blotting for Akt Phosphorylation

This method is used to quantify the levels of phosphorylated Akt (p-Akt), a direct indicator of pathway activation.

-

Cell Culture and Treatment: Culture a relevant cell line (e.g., a cancer cell line with a constitutively active PI3K/Akt pathway) to 70-80% confluency. Treat the cells with varying concentrations of this compound for a specified time course. Include a vehicle control and a known PI3K inhibitor (e.g., LY294002) as a positive control.

-

Protein Extraction: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve the phosphorylation status of proteins.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

SDS-PAGE and Western Blotting: Separate the protein lysates by SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF membrane.

-

Immunoblotting: Block the membrane and then incubate with primary antibodies specific for phosphorylated Akt (e.g., p-Akt Ser473) and total Akt. Subsequently, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and quantify the band intensities. Normalize the p-Akt signal to the total Akt signal to determine the relative level of Akt phosphorylation.

1.3.2. In Vitro Kinase Assay

This assay directly measures the enzymatic activity of PI3K in the presence of the inhibitor.

-

Reagents: Recombinant PI3K enzyme, phosphatidylinositol (PI) substrate, ATP, and a detection system (e.g., ADP-Glo™ Kinase Assay).

-

Procedure:

-

Incubate the recombinant PI3K enzyme with varying concentrations of this compound.

-

Initiate the kinase reaction by adding the PI substrate and ATP.

-

After a defined incubation period, stop the reaction.

-

Quantify the amount of ADP produced, which is proportional to the kinase activity.

-

-

Data Analysis: Plot the kinase activity against the inhibitor concentration to determine the IC50 value of this compound for PI3K.

Mechanism of Action: Cysteine Protease Inhibition

More direct evidence for a mechanism of action for compounds structurally related to this compound comes from studies on their inhibitory effects on cysteine proteases. A study by Pimentel-Elardo et al. (2011) demonstrated that new tetromycin derivatives are effective inhibitors of cathepsin L.

Quantitative Data on Cysteine Protease Inhibition by Tetromycin Derivatives

The following table summarizes the inhibitory constants (Ki) of tetromycin derivatives against various cysteine proteases.

| Compound | Target Protease | Ki (µM) | Inhibition Type |

| Tetromycin Derivative 1 | Cathepsin L | 5.2 | Time-dependent |

| Tetromycin Derivative 2 | Cathepsin L | 8.9 | Time-dependent |

| Tetromycin Derivative 3 | Rhodesain | > 100 | - |

| Tetromycin Derivative 4 | Falcipain-2 | > 100 | - |

Data extracted from Pimentel-Elardo et al. (2011). Note: Specific derivative structures are detailed in the original publication.

Proposed Interaction with Cysteine Proteases

The proposed mechanism of inhibition involves the tetronic acid moiety of the tetromycin scaffold, which can act as a Michael acceptor for the active site cysteine residue of the protease.

Caption: Cysteine protease inhibition by this compound.

Experimental Protocols: Cysteine Protease Inhibition Assay

The following protocol can be used to determine the inhibitory activity of this compound against a specific cysteine protease.

-

Reagents:

-

Recombinant cysteine protease (e.g., Cathepsin L).

-

Fluorogenic substrate specific for the protease (e.g., Z-FR-AMC for Cathepsin L).

-

Assay buffer (e.g., 100 mM sodium acetate, pH 5.5, containing DTT and EDTA).

-

This compound stock solution in DMSO.

-

-

Procedure:

-

Prepare serial dilutions of this compound in the assay buffer.

-

In a 96-well microplate, add the assay buffer, the cysteine protease, and the this compound dilutions.

-

Pre-incubate the enzyme with the inhibitor for a defined period to allow for binding.

-

Initiate the reaction by adding the fluorogenic substrate.

-

Monitor the increase in fluorescence over time using a microplate reader. The rate of fluorescence increase is proportional to the enzyme activity.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each concentration of this compound compared to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

-

To determine the Ki and the mechanism of inhibition, perform kinetic studies with varying substrate and inhibitor concentrations.

-

Summary and Future Directions

The available evidence suggests that this compound and its related compounds possess potent biological activities, with proposed mechanisms of action centered on the inhibition of the PI3K/Akt signaling pathway and cysteine proteases. The link to the PI3K/Akt pathway is currently based on extrapolation from studies on the related molecule, Tetrocarcin A. In contrast, the cysteine protease inhibitory activity is more directly supported by experimental data on tetromycin derivatives.

For a more definitive understanding of the mechanism of action of this compound, future research should focus on:

-

Directly testing the inhibitory effect of this compound on the PI3K/Akt pathway using the protocols outlined above.

-

Determining the IC50 and Ki values of this compound against a panel of cysteine proteases.

-

Elucidating the specific molecular interactions between this compound and its targets through structural biology studies.

-

Investigating the downstream cellular consequences of target engagement in relevant biological systems.

This technical guide provides a framework for researchers to build upon in their efforts to fully characterize the mechanism of action of this compound, a promising antibiotic with potential applications in both infectious disease and oncology.

Tetromycin A: An In-depth Technical Guide to its Antibacterial Spectrum

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetromycin A is a tetronic acid-based antibiotic produced by the bacterium Streptomyces sp. MK67-CF9. It is noted for its pronounced activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). As a member of the broader class of tetronic acid antibiotics, this compound is of significant interest to the scientific community for its potential to address the growing challenge of antibiotic resistance. This technical guide provides a comprehensive overview of the known antibacterial activity of this compound and related tetronic acid compounds, detailed experimental protocols for its evaluation, and a hypothesized mechanism of action.

Antibacterial Spectrum of this compound and Related Compounds

| Antibiotic | Bacterial Species | MIC (µg/mL) | Reference |

| Tetrocarcin A | Bacillus subtilis | 0.1 | |

| Tetrocarcin A | Staphylococcus aureus | 20 | |

| Tetrocarcin A | Gram-negative strains | >100 | |

| Tetronomycin | Gram-positive bacteria | <0.3 | |

| Abyssomycin C | Methicillin-resistant S. aureus (MRSA) | 4 | |

| Abyssomycin C | Vancomycin-resistant S. aureus (VRSA) | 13 | |

| Agglomerin A | Streptococcus constellatus | 3.13 | |

| Agglomerin A | Eubacterium limosum | 6.25 |

Experimental Protocols

The following is a detailed methodology for determining the Minimum Inhibitory Concentration (MIC) of this compound using the broth microdilution method, based on Clinical and Laboratory Standards Institute (CLSI) guidelines.

Minimum Inhibitory Concentration (MIC) Assay: Broth Microdilution Method

1. Preparation of Materials:

-

This compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a concentration of 10 mg/mL.

-

Bacterial Strains: Culture the desired bacterial strains (e.g., Staphylococcus aureus, Bacillus subtilis, Escherichia coli) overnight in Mueller-Hinton Broth (MHB) at 37°C.

-

Media: Prepare sterile Mueller-Hinton Broth (MHB).

-

96-Well Microtiter Plates: Use sterile, U-bottom 96-well microtiter plates.

2. Inoculum Preparation:

-

Dilute the overnight bacterial cultures in fresh MHB to achieve a turbidity equivalent to a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10^8 colony-forming units (CFU)/mL.

-

Further dilute the standardized bacterial suspension 1:100 in MHB to obtain a final inoculum concentration of approximately 1 x 10^6 CFU/mL.

3. Assay Procedure:

-

Add 100 µL of sterile MHB to all wells of a 96-well plate.

-

Add 100 µL of the this compound stock solution to the first well of each row to be tested.

-

Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing thoroughly, and repeating this process across the plate to the tenth well. Discard the final 100 µL from the tenth well. The eleventh well will serve as a positive control (no antibiotic), and the twelfth well will serve as a negative control (no bacteria).

-

Add 100 µL of the diluted bacterial inoculum to each well from 1 to 11.

-

Incubate the plates at 37°C for 18-24 hours.

4. Data Analysis:

-

The MIC is defined as the lowest concentration of this compound that completely inhibits visible bacterial growth.

-

Growth can be assessed visually or by measuring the optical density at 600 nm (OD600) using a microplate reader.

Experimental workflow for MIC determination.

Hypothesized Mechanism of Action

The precise molecular target and signaling pathway of this compound have not been definitively elucidated. However, based on the known mechanisms of action of other tetronic and tetramic acid antibiotics, a plausible hypothesis is that this compound disrupts the bacterial cell membrane's electrochemical potential. Some tetronic acid derivatives act as ionophores, creating pores in the cell membrane that lead to the dissipation of the proton motive force. This disruption of the proton gradient would inhibit essential cellular processes such as ATP synthesis and nutrient transport, ultimately leading to bacterial cell death.

In Vitro Activity of Tetromycin A Against Gram-positive Bacteria: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetromycin A belongs to the broader class of tetracyclic antibiotics, a group of natural and semi-synthetic compounds with a long history of use against a wide spectrum of bacteria. While specific data on "this compound" is limited in publicly available scientific literature, this guide will delve into the in vitro activity of closely related tetramic acid compounds and the general principles of tetracyclines against Gram-positive bacteria. This technical paper will synthesize available information on their mechanism of action, provide detailed experimental protocols for assessing their in vitro efficacy, and present quantitative data for analogous compounds.

Core Concepts: Mechanism of Action

Tetracycline (B611298) antibiotics traditionally exhibit their antibacterial effect by inhibiting protein synthesis. They achieve this by reversibly binding to the 30S ribosomal subunit of bacteria, which in turn prevents the association of aminoacyl-tRNA with the ribosomal acceptor (A) site[1]. This action effectively halts the elongation of the polypeptide chain, leading to a bacteriostatic effect, meaning they inhibit the growth and reproduction of bacteria[2][3]. The general structure of tetracyclines consists of a linear fused tetracyclic nucleus[1][3].

However, some tetracyclic compounds, particularly certain tetramic acid derivatives, exhibit a different mechanism of action. Instead of inhibiting protein synthesis, they can disrupt the bacterial cell membrane[2]. One such well-studied analogue is the tetramic acid C12-TA, which has been shown to dissipate both the membrane potential and pH gradient of Gram-positive bacteria, leading to cell death[4]. This membrane-targeting action is of significant interest as it may be effective against bacteria that have developed resistance to traditional protein synthesis inhibitors.

Quantitative Data: In Vitro Activity of a Tetramic Acid Analog (C12-TA)

Due to the scarcity of specific data for this compound, the following table summarizes the in vitro activity of a structurally related tetramic acid, C12-TA, against various Gram-positive bacteria. The data is presented as EC50 values, which represent the concentration of the compound that gives half-maximal response.

| Bacterial Strain | Gram Stain | EC50 (µM) for Growth Inhibition | EC50 (µM) for Cell Death | EC50 (µM) for ΔpH Dissipation | EC50 (µM) for ΔΨ Dissipation |

| Bacillus subtilis | Positive | 15.2 ± 2.1 | 45.3 ± 5.4 | 55.1 ± 7.9 | 48.2 ± 6.3 |

| Bacillus cereus | Positive | 18.9 ± 3.5 | 60.1 ± 7.8 | 61.6 ± 8.7 | 55.4 ± 8.1 |

| Enterococcus faecalis | Positive | 25.4 ± 4.1 | 75.2 ± 9.3 | 40.3 ± 6.2 | 68.9 ± 9.5 |

| Staphylococcus aureus | Positive | 30.1 ± 5.2 | 80.5 ± 10.1 | 50.7 ± 7.5 | 75.3 ± 11.2 |

Data derived from studies on the tetramic acid C12-TA as a proxy for this compound.

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

The broth microdilution method is a standard procedure to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific bacterium[5][6].

a. Preparation of Materials:

-

Test Compound (this compound): A stock solution is prepared in a suitable solvent (e.g., DMSO) at a high concentration.

-

Bacterial Culture: A fresh overnight culture of the Gram-positive bacterial strain grown in appropriate broth (e.g., Mueller-Hinton Broth - MHB).

-

Growth Medium: Cation-adjusted Mueller-Hinton Broth (CAMHB).

-

96-well Microtiter Plates: Sterile, flat-bottom plates.

b. Inoculum Preparation:

-

A few colonies of the test bacterium are inoculated into a tube of sterile broth.

-

The broth is incubated at 37°C until it reaches a turbidity equivalent to a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.

-

The bacterial suspension is then diluted in the growth medium to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

c. Assay Procedure:

-

Serial two-fold dilutions of the this compound stock solution are prepared in the 96-well plate using the growth medium. This creates a gradient of decreasing concentrations of the compound.

-

A positive control well (containing only the bacterial inoculum in broth) and a negative control well (containing only sterile broth) are included on each plate.

-

The prepared bacterial inoculum is added to each well (except the negative control).

-

The plate is incubated at 37°C for 16-20 hours.

d. Interpretation of Results:

-

The MIC is determined as the lowest concentration of this compound at which there is no visible growth of the bacteria. Visual inspection for turbidity is the standard method, though spectrophotometric readings can also be used.

Membrane Permeabilization Assay

To investigate if this compound acts on the bacterial membrane, a membrane permeabilization assay using a fluorescent dye like propidium (B1200493) iodide (PI) can be performed. PI can only enter cells with compromised membranes and fluoresces upon binding to DNA.

a. Preparation of Materials:

-

Test Compound (this compound): A stock solution in a suitable solvent.

-

Bacterial Culture: Log-phase culture of the Gram-positive bacterial strain.

-

Propidium Iodide (PI) Solution: A stock solution of PI.

-

Buffer: A suitable buffer, such as phosphate-buffered saline (PBS).

-

Fluorometer or Fluorescence Microscope.

b. Assay Procedure:

-

Bacterial cells are harvested from a log-phase culture, washed, and resuspended in the buffer.

-

The cell suspension is incubated with various concentrations of this compound for a specific period.

-

PI is added to the cell suspensions.

-

The fluorescence is measured using a fluorometer or visualized using a fluorescence microscope.

c. Interpretation of Results:

-

An increase in fluorescence intensity in the presence of this compound indicates that the compound has permeabilized the bacterial membrane, allowing PI to enter and bind to the intracellular DNA.

Visualizations

Signaling Pathway: Membrane Disruption by a Tetramic Acid Analog

Caption: Proposed mechanism of membrane disruption by a this compound analog.

Experimental Workflow: MIC Determination

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Conclusion

While specific data for this compound remains elusive, the broader family of tetracyclines and related tetramic acids demonstrate significant in vitro activity against Gram-positive bacteria. The primary mechanisms of action include the well-established inhibition of protein synthesis and, for some analogs, the disruption of the bacterial cell membrane. The standardized protocols for MIC determination and membrane permeabilization assays are crucial for evaluating the efficacy of new tetracycline derivatives. Further research is warranted to isolate and characterize the specific activity and mechanism of this compound to fully understand its therapeutic potential.

References

- 1. Tetracycline Antibiotics: Mode of Action, Applications, Molecular Biology, and Epidemiology of Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. biomedres.us [biomedres.us]

- 3. Tetracycline antibiotics - Wikipedia [en.wikipedia.org]

- 4. Defining the Mode of Action of Tetramic Acid Antibacterials Derived from Pseudomonas aeruginosa Quorum Sensing Signals - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]

- 6. bionumbers.hms.harvard.edu [bionumbers.hms.harvard.edu]

In Vitro Activity of Tetracycline-Class Antibiotics Against Gram-Negative Bacteria: A Technical Guide

Disclaimer: No specific antibiotic named "Tetromycin A" was identified in a comprehensive review of scientific literature. This guide will focus on the well-established "tetracycline" class of antibiotics, which is likely the subject of interest given the similarity in nomenclature.

This technical guide provides an in-depth overview of the in vitro activity of tetracycline-class antibiotics against Gram-negative bacteria. It is intended for researchers, scientists, and drug development professionals, offering detailed data, experimental protocols, and visualizations of key mechanisms.

Mechanism of Action

Tetracyclines are broad-spectrum bacteriostatic antibiotics that inhibit protein synthesis in bacteria.[1][2] Their primary mode of action involves reversible binding to the 30S ribosomal subunit, which effectively blocks the attachment of aminoacyl-tRNA to the ribosomal acceptor (A) site.[1][3] This prevents the addition of new amino acids to the growing peptide chain, thereby halting protein synthesis and inhibiting bacterial growth.[1]

In Gram-negative bacteria, tetracyclines must first traverse the outer membrane, a process often facilitated by porin channels.[4][5] They then cross the inner cytoplasmic membrane to reach their ribosomal target in the cytoplasm.[4]

In Vitro Activity Data

The in vitro efficacy of tetracyclines is commonly quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antibiotic that prevents visible growth of a bacterium. The following tables summarize the MIC values for tetracycline, doxycycline, and minocycline (B592863) against several clinically significant Gram-negative pathogens.

Table 1: MIC Values of Tetracycline Against Gram-Negative Bacteria (µg/mL)

| Bacterial Species | MIC50 | MIC90 | MIC Range |

| Acinetobacter baumannii | - | - | 0.125 - 128+ |

| Escherichia coli | - | - | - |

| Klebsiella pneumoniae | - | - | - |

| Pseudomonas aeruginosa | - | - | - |

Table 2: MIC Values of Doxycycline Against Gram-Negative Bacteria (µg/mL)

| Bacterial Species | MIC50 | MIC90 | MIC Range |

| Acinetobacter baumannii | - | - | 0.125 - 128 |

| Escherichia coli | - | - | - |

| Klebsiella pneumoniae | - | - | - |

| Pseudomonas aeruginosa | - | - | - |

Table 3: MIC Values of Minocycline Against Gram-Negative Bacteria (µg/mL)

| Bacterial Species | MIC50 | MIC90 | MIC Range |

| Acinetobacter baumannii | 1 | 8 | 0.125 - 16 |

| Escherichia coli | - | - | - |

| Klebsiella spp. | - | 36.5% susceptible | - |

| Pseudomonas aeruginosa | - | - | - |

Note: Data is compiled from multiple sources and may vary based on geographic location and resistance patterns. A dash (-) indicates that specific data was not available in the searched literature.

Mechanisms of Resistance

Resistance to tetracyclines in Gram-negative bacteria is a significant clinical concern. The most common mechanisms include:

-

Efflux Pumps: This is a primary mechanism where bacterial proteins actively transport tetracycline out of the cell, preventing it from reaching its ribosomal target. The tet(A) and tet(B) genes encode for such efflux pumps.[5]

-

Ribosomal Protection: Certain proteins can bind to the ribosome and dislodge tetracycline, allowing protein synthesis to proceed even in the presence of the antibiotic.

-

Enzymatic Inactivation: This is a less common mechanism where enzymes modify the tetracycline molecule, rendering it inactive.[1][2]

Experimental Protocols

The determination of in vitro activity of tetracyclines is standardized by organizations such as the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST). The broth microdilution method is a commonly used reference method.

Broth Microdilution Method for MIC Determination (Based on CLSI M07)

This protocol outlines the general steps for determining the MIC of tetracyclines against aerobic Gram-negative bacteria.

1. Preparation of Antimicrobial Stock Solution:

- Prepare a stock solution of the tetracycline antibiotic in a suitable solvent at a concentration of at least 1000 µg/mL.

- Sterilize the stock solution by membrane filtration.

2. Preparation of Microdilution Plates:

- Using a 96-well microtiter plate, perform serial two-fold dilutions of the antibiotic in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve the desired final concentration range.

- The final volume in each well should be 50 µL.

- Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

3. Inoculum Preparation:

- From a fresh (18-24 hour) culture plate, select several colonies of the test bacterium.

- Suspend the colonies in a sterile saline solution to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

- Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

4. Inoculation and Incubation:

- Add 50 µL of the standardized inoculum to each well of the microdilution plate (except the sterility control).

- The final volume in each well will be 100 µL.

- Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.

5. Interpretation of Results:

- Following incubation, examine the plates for visible bacterial growth (turbidity).

- The MIC is the lowest concentration of the antibiotic at which there is no visible growth.

"Start" [label="Start: Pure Bacterial Culture", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

"Prepare_Inoculum" [label="Prepare 0.5 McFarland\nBacterial Suspension"];

"Dilute_Inoculum" [label="Dilute Suspension to\n~5 x 10^5 CFU/mL"];

"Prepare_Plates" [label="Prepare 96-well Plate with\nSerial Dilutions of Tetracycline"];

"Inoculate" [label="Inoculate Plate with\nBacterial Suspension"];

"Incubate" [label="Incubate at 35°C\nfor 16-20 hours"];

"Read_Results" [label="Read Plate for\nVisible Growth"];

"Determine_MIC" [label="Determine MIC:\nLowest Concentration\nwith No Growth", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];

"Start" -> "Prepare_Inoculum";

"Prepare_Inoculum" -> "Dilute_Inoculum";

"Dilute_Inoculum" -> "Inoculate";

"Prepare_Plates" -> "Inoculate";

"Inoculate" -> "Incubate";

"Incubate" -> "Read_Results";

"Read_Results" -> "Determine_MIC";

}

References

- 1. Tetracyclines: Mode of Action and Mechanism of Resistance • Microbe Online [microbeonline.com]

- 2. Tetracycline antibiotics - Wikipedia [en.wikipedia.org]

- 3. Tetracycline Antibiotics: Mode of Action, Applications, Molecular Biology, and Epidemiology of Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. creative-diagnostics.com [creative-diagnostics.com]

- 5. academic.oup.com [academic.oup.com]

An In-depth Technical Guide to the Ribosomal Binding Site of Tetromycin A

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the ribosomal binding site and mechanism of action of Tetromycin A, a representative member of the tetracycline (B611298) class of antibiotics. It is designed to serve as a core resource for researchers, scientists, and drug development professionals engaged in the study of antibiotic-ribosome interactions and the development of novel antibacterial agents. This document synthesizes current structural and biochemical data, offers detailed protocols for key experimental techniques, and presents quantitative binding and inhibition data in a clear, comparative format. Visualizations of the mechanism of action and experimental workflows are provided to facilitate a deeper understanding of the subject matter.

Introduction

Tetracycline antibiotics are a clinically significant class of broad-spectrum antibacterial agents that function by inhibiting protein synthesis in bacteria. Their primary target is the bacterial 70S ribosome, a complex molecular machine responsible for translating messenger RNA (mRNA) into protein. By binding to a specific site on the ribosome, tetracyclines prevent the attachment of aminoacyl-tRNA (aa-tRNA) to the ribosomal A-site, thereby arresting the elongation phase of protein synthesis. This guide focuses on the molecular details of this interaction, using this compound as a representative tetracycline.

The Ribosomal Binding Site of this compound

The primary binding site for tetracyclines, including this compound, is located on the small (30S) ribosomal subunit. High-resolution structural studies, primarily using X-ray crystallography and cryo-electron microscopy (cryo-EM), have elucidated the precise location and nature of this interaction.

2.1. Location on the 30S Subunit:

This compound binds to a single high-affinity site on the 30S subunit, nestled in a pocket formed by helices 31 (h31) and 34 (h34) of the 16S ribosomal RNA (rRNA). This site is in close proximity to the A-site, where codon-anticodon recognition occurs.

2.2. Molecular Interactions:

The binding of this compound is stabilized by a network of hydrogen bonds and van der Waals interactions with the 16S rRNA. Key interactions involve:

-

16S rRNA Nucleotides: Specific nucleotides within h31 and h34 are crucial for binding. These interactions primarily involve the sugar-phosphate backbone of the rRNA.

-

Magnesium Ions: A magnesium ion is often observed to be coordinated by the tetracycline molecule and the phosphate (B84403) groups of the rRNA, further stabilizing the complex.

The binding of this compound induces subtle conformational changes in the 16S rRNA, which are thought to contribute to the inhibition of aa-tRNA binding.

Mechanism of Action

The binding of this compound to the 30S ribosomal subunit directly interferes with the elongation stage of protein synthesis.

3.1. Steric Hindrance at the A-site:

By occupying its binding pocket, this compound physically obstructs the path of the incoming aminoacyl-tRNA to the A-site. This steric hindrance prevents the proper positioning of the aa-tRNA for codon recognition and subsequent peptide bond formation.

3.2. Allosteric Effects:

In addition to direct steric hindrance, the binding of this compound may also allosterically affect the conformation of the ribosome, further impeding the accommodation of aa-tRNA.

The overall effect is a bacteriostatic action, where bacterial growth is inhibited due to the cessation of protein synthesis.

Mechanism of this compound Action.

Quantitative Data

The following tables summarize key quantitative data for tetracycline and its derivatives, providing insights into their binding affinity and inhibitory activity. As specific data for "this compound" is not available, these values for closely related compounds serve as a valuable reference.

Table 1: Dissociation Constants (Kd) of Tetracyclines for the Bacterial Ribosome

| Compound | Bacterial Species | Method | Kd (µM) | Reference |

| Tetracycline | Escherichia coli | Not Specified | 1 - 20 | [1] |

Table 2: IC50 Values for Inhibition of Bacterial Protein Synthesis by Tetracyclines

| Compound | Bacterial Species | Assay Type | IC50 (µg/mL) | Reference |

| Telithromycin | Streptococcus pneumoniae | In vivo | 0.015 | [2] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the interaction of antibiotics with the ribosome.

5.1. Cryo-Electron Microscopy (Cryo-EM) of Ribosome-Antibiotic Complexes

Cryo-EM is a powerful technique for determining the high-resolution structure of biological macromolecules in a near-native state.

Protocol:

-

Ribosome Preparation:

-

Isolate 70S ribosomes from a suitable bacterial strain (e.g., Escherichia coli or Thermus thermophilus) using established protocols involving sucrose (B13894) gradient centrifugation.[1]

-

Assess the purity and integrity of the ribosomes using methods such as SDS-PAGE and analysis of rRNA.

-

-

Complex Formation:

-

Incubate the purified 70S ribosomes with a molar excess of this compound to ensure saturation of the binding site.

-

-

Grid Preparation and Vitrification:

-

Apply a small volume (3-4 µL) of the ribosome-antibiotic complex solution to a glow-discharged cryo-EM grid.

-

Blot the grid to create a thin film of the sample.

-

Rapidly plunge-freeze the grid in liquid ethane (B1197151) to vitrify the sample, preserving the native structure.

-

-

Data Collection:

-

Screen the vitrified grids for areas with optimal ice thickness and particle distribution using a transmission electron microscope (TEM).

-

Collect a large dataset of high-resolution images (micrographs) of the ribosome-antibiotic complexes.

-

-

Image Processing and 3D Reconstruction:

-

Use specialized software (e.g., RELION, CryoSPARC) to perform motion correction, contrast transfer function (CTF) estimation, particle picking, 2D classification, and 3D reconstruction.

-

Refine the 3D map to high resolution.

-

-

Model Building and Analysis:

-

Fit an atomic model of the ribosome and the antibiotic into the cryo-EM density map.

-

Analyze the structure to identify the binding site and molecular interactions.

-

Cryo-EM Workflow for Ribosome-Antibiotic Complexes.

5.2. X-ray Crystallography of Ribosome-Antibiotic Complexes

X-ray crystallography provides atomic-resolution structures of macromolecules that can be crystallized.

Protocol:

-

Ribosome Preparation and Complex Formation:

-

Prepare highly pure and concentrated 70S ribosomes and form the ribosome-antibiotic complex as described for cryo-EM.[3]

-

-

Crystallization:

-

Screen a wide range of crystallization conditions (e.g., precipitants, pH, temperature) to find conditions that yield well-ordered crystals of the ribosome-antibiotic complex. This is often the most challenging step.

-

Optimize the crystallization conditions to obtain large, single crystals suitable for X-ray diffraction.

-

-

Data Collection:

-

Mount a crystal and cryo-cool it in liquid nitrogen.

-

Collect X-ray diffraction data using a synchrotron beamline.

-

-

Structure Determination:

-

Process the diffraction data (indexing, integration, and scaling).

-

Solve the phase problem using techniques such as molecular replacement, using a known ribosome structure as a search model.

-

Build an atomic model of the ribosome and the bound antibiotic into the electron density map.

-

Refine the model to obtain a high-resolution structure.

-

-

Analysis:

-

Analyze the final structure to determine the precise binding mode and interactions of the antibiotic with the ribosome.

-

5.3. Nitrocellulose Filter Binding Assay

This assay is used to quantify the binding affinity of an antibiotic for the ribosome.

Protocol:

-

Preparation of Labeled Antibiotic:

-

Synthesize or obtain a radioactively labeled (e.g., 3H or 14C) version of this compound.

-

-

Binding Reactions:

-

Set up a series of binding reactions containing a constant concentration of purified 70S ribosomes and varying concentrations of the labeled this compound.

-

Incubate the reactions at an appropriate temperature (e.g., 37°C) to allow binding to reach equilibrium.

-

-

Filtration:

-

Filter each reaction mixture through a nitrocellulose membrane. Ribosomes and ribosome-bound antibiotic will be retained on the filter, while unbound antibiotic will pass through.

-

Wash the filters with a suitable buffer to remove any non-specifically bound antibiotic.

-

-

Quantification:

-

Measure the amount of radioactivity retained on each filter using a scintillation counter.

-

-

Data Analysis:

-

Plot the amount of bound antibiotic as a function of the free antibiotic concentration.

-

Fit the data to a binding isotherm (e.g., the Langmuir equation) to determine the dissociation constant (Kd), which is a measure of binding affinity.

-

5.4. Toeprinting Assay

This technique is used to map the precise location of a ribosome stalled on an mRNA template by an antibiotic.

Protocol:

-

Preparation of Components:

-

In vitro transcribe an mRNA template containing a known ribosome binding site.

-

Design and synthesize a DNA primer that is complementary to a region downstream of the ribosome binding site on the mRNA.

-

Label the 5' end of the primer with a radioactive (e.g., 32P) or fluorescent tag.

-

-

Formation of the Ribosome-mRNA Complex:

-

Incubate the mRNA template with purified 70S ribosomes (or 30S subunits) and initiator tRNA to form a stable initiation complex.

-

-

Antibiotic Treatment:

-

Add this compound to the reaction mixture to stall the ribosomes at its site of action.

-

-

Primer Extension:

-

Add the labeled primer, dNTPs, and a reverse transcriptase to the reaction. The reverse transcriptase will synthesize a cDNA copy of the mRNA template, starting from the primer.

-

The reverse transcriptase will be blocked by the stalled ribosome, resulting in a truncated cDNA product, the "toeprint."

-

-

Analysis:

-

Denature the reaction products and separate them by size using denaturing polyacrylamide gel electrophoresis.

-

Include a sequencing ladder of the same mRNA template to precisely map the 3' end of the toeprint product. The position of the toeprint reveals the location of the leading edge of the stalled ribosome.[4]

-

Conclusion

This technical guide has provided a detailed examination of the ribosomal binding site of this compound, a representative tetracycline antibiotic. The primary binding site on the 30S ribosomal subunit and the mechanism of action involving the blockage of the A-site have been described based on current structural and biochemical evidence. Quantitative data on the binding affinity and inhibitory concentration of related tetracyclines have been presented to provide a comparative context. Furthermore, detailed protocols for key experimental techniques, including cryo-EM, X-ray crystallography, nitrocellulose filter binding assays, and toeprinting assays, have been outlined to aid researchers in their investigations of antibiotic-ribosome interactions. The continued application of these and other advanced techniques will undoubtedly lead to a deeper understanding of the molecular basis of antibiotic action and facilitate the development of new and more effective antibacterial therapies.

References

- 1. Preparation of biologically active Arabidopsis ribosomes and comparison with yeast ribosomes for binding to a tRNA-mimic that enhances translation of plant plus-strand RNA viruses - PMC [pmc.ncbi.nlm.nih.gov]

- 2. X-ray crystal structures of 70S ribosome functional complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Crystal structure of the 70S ribosome bound with the Q253P mutant form of release factor RF2 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

The Core Mechanism of Tetromycin A: A Technical Guide to its Inhibition of Protein Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetromycin A, a member of the tetracycline (B611298) class of antibiotics, exerts its bacteriostatic effect by potently inhibiting protein synthesis. This technical guide provides an in-depth exploration of the molecular mechanisms underpinning this inhibition, complete with quantitative data, detailed experimental protocols, and visual representations of the key processes. This document is intended to serve as a comprehensive resource for researchers in microbiology, molecular biology, and drug development.

Mechanism of Action: Targeting the Bacterial Ribosome

The primary target of this compound is the bacterial 70S ribosome, a complex molecular machine responsible for translating messenger RNA (mRNA) into protein. Specifically, this compound binds to the 30S small ribosomal subunit. This binding event sterically hinders the attachment of aminoacyl-tRNA (aa-tRNA) to the ribosomal A-site (acceptor site)[1][2][3]. By blocking the A-site, this compound effectively prevents the addition of new amino acids to the growing polypeptide chain, thereby halting protein synthesis[4][5]. This selective inhibition of bacterial protein synthesis is the basis of its antibiotic activity[3].

dot

Quantitative Data: Inhibitory Potency

The efficacy of this compound and its derivatives in inhibiting protein synthesis can be quantified by their half-maximal inhibitory concentration (IC50) values. Lower IC50 values indicate greater potency. The following table summarizes the IC50 values for several tetracycline-class antibiotics obtained from in vitro transcription/translation assays.

| Compound | Target Organism/System | IC50 (µM) | Reference |

| Tetracycline | E. coli cell-free system | 4 - 16.5 | [6][7] |

| Minocycline | E. coli cell-free system | 2.5 | [6] |

| Tigecycline | E. coli cell-free system | 0.2 - 0.75 | [6][7] |

| Omadacycline | E. coli cell-free system | 2 | [7] |

| Doxycycline | Dengue Virus NS2B-NS3 protease | 67.1 | [8][9] |

| Rolitetracycline | Dengue Virus NS2B-NS3 protease | 55.6 | [8][9] |

Experimental Protocols

In Vitro Transcription-Translation (IVTT) Assay for IC50 Determination

This assay is used to determine the concentration of an antibiotic required to inhibit protein synthesis by 50%. It utilizes a cell-free system containing all the necessary components for transcription and translation.

Materials:

-

E. coli S30 cell extract

-

DNA template encoding a reporter gene (e.g., luciferase or green fluorescent protein - GFP)

-

Amino acid mixture (including a radiolabeled amino acid if using autoradiography for detection)

-

ATP and GTP solutions

-

Energy regenerating system (e.g., creatine (B1669601) phosphate (B84403) and creatine kinase)

-

Buffer solution (containing Tris-HCl, MgCl2, KCl, and DTT)

-

Tetracycline derivative stock solutions of known concentrations

-

Microcentrifuge tubes or 96-well plates

-

Scintillation counter, fluorometer, or luminometer for detection

Procedure:

-

Reaction Setup: In a microcentrifuge tube or a well of a 96-well plate, combine the E. coli S30 extract, DNA template, amino acid mixture, ATP, GTP, and the energy regenerating system in the appropriate buffer.

-

Inhibitor Addition: Add varying concentrations of the tetracycline derivative to the reaction mixtures. Include a control reaction with no antibiotic.

-

Incubation: Incubate the reactions at 37°C for 1-2 hours to allow for transcription and translation.

-

Detection:

-

Radiolabeling: If a radiolabeled amino acid was used, precipitate the synthesized proteins using trichloroacetic acid (TCA), collect the precipitate on a filter, and measure the radioactivity using a scintillation counter.

-

Fluorescence/Luminescence: If a fluorescent or luminescent reporter was used, measure the signal directly using a fluorometer or luminometer.

-

-

Data Analysis: Plot the percentage of protein synthesis inhibition against the logarithm of the antibiotic concentration. The IC50 value is the concentration at which a 50% reduction in protein synthesis is observed.

dot

Ribosome Binding Assay

This assay directly measures the binding affinity of this compound to the bacterial ribosome.

Materials:

-

Purified 70S ribosomes or 30S ribosomal subunits from E. coli

-

Radiolabeled this compound ([3H]-tetracycline)

-

Binding buffer (e.g., 20 mM HEPES-KOH pH 7.6, 10 mM Mg(OAc)2, 100 mM NH4Cl, 2 mM β-mercaptoethanol)

-

Nitrocellulose membranes (0.45 µm pore size)

-

Filtration apparatus

-

Scintillation fluid and counter

Procedure:

-

Binding Reaction: In a microcentrifuge tube, mix a fixed concentration of purified ribosomes with varying concentrations of radiolabeled this compound in the binding buffer.

-

Incubation: Incubate the mixture at 37°C for 15-30 minutes to allow binding to reach equilibrium.

-

Filtration: Quickly filter the reaction mixture through a nitrocellulose membrane under vacuum. Ribosomes and any bound radiolabeled this compound will be retained on the membrane, while unbound this compound will pass through.

-

Washing: Wash the membrane with a small volume of cold binding buffer to remove any non-specifically bound ligand.

-

Quantification: Place the membrane in a scintillation vial with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Plot the amount of bound this compound against the concentration of free this compound. From this data, the dissociation constant (Kd) can be calculated, which is a measure of binding affinity.

Signaling Pathways Affected by Protein Synthesis Inhibition

Inhibition of protein synthesis by antibiotics like this compound is a significant cellular stress for bacteria, triggering a complex network of stress responses. The most prominent of these is the Stringent Response .

The Stringent Response